Acétate d'ulipristal

Vue d'ensemble

Description

L'acétate d'ulipristal est un modulateur sélectif des récepteurs de la progestérone de synthèse, principalement utilisé pour la contraception d'urgence et le traitement des fibromes utérins . C'est un dérivé de la 19-norprogestérone et il présente à la fois une activité antagoniste et une activité agoniste partielle au niveau du récepteur de la progestérone . Ce composé est commercialisé sous divers noms de marque, notamment Ella, EllaOne et Esmya .

Applications De Recherche Scientifique

Ulipristal acetate has a wide range of applications in scientific research:

Mécanisme D'action

Target of Action

Ulipristal acetate is a selective progesterone receptor modulator . It has both antagonistic and partial agonist activity at the progesterone receptor . It also binds to the glucocorticoid receptor . The primary role of these targets is to regulate various functions in the body, including the menstrual cycle and pregnancy.

Mode of Action

Ulipristal acetate works by binding to the body’s progesterone receptors to produce an anti-progesterone effect . This interaction with its targets results in the suppression or delay of ovulation from the ovary . It also decreases the endometrial thickness .

Biochemical Pathways

The exact biochemical pathways affected by ulipristal acetate are still under debate. There is evidence that it functions by inhibiting ovulation . Some studies suggest that ulipristal acetate may inhibit ciliary beat through an agonistic effect on progesterone receptors, while others suggest it antagonizes the progesterone-induced ciliary beat decrease .

Pharmacokinetics

Ulipristal acetate has good oral bioavailability and a half-life that allows one single oral administration per day for the management of fibroids . . This impacts its bioavailability and how it is metabolized in the body.

Result of Action

The primary result of ulipristal acetate’s action is the inhibition or delay of ovulation . This makes it effective as an emergency contraceptive . Some studies also suggest that ulipristal acetate may have an effect on the endometrium that prevents embryo implantation , although this is still a matter of debate .

Action Environment

The action, efficacy, and stability of ulipristal acetate can be influenced by various environmental factors. For instance, the presence of coactivators or coinhibitors of gene expression, and the serum levels of progesterone may exert actions of an agonist or antagonist of progesterone . More research is needed to fully understand how these and other environmental factors influence the action of ulipristal acetate.

Analyse Biochimique

Biochemical Properties

Ulipristal acetate interacts with the progesterone receptor, exhibiting both antagonistic and partial agonist activity . It also binds to the glucocorticoid receptor . The nature of these interactions involves preventing the effects of progesterone, thereby preventing ovulation but not affecting fertilization or implantation .

Cellular Effects

Ulipristal acetate has various effects on cells. It inhibits or delays follicular rupture, which is a crucial part of ovulation . It also potentially elicits activity on the endometrium that prevents embryo implantation . Most studies conclude that low dose Ulipristal acetate used for emergency contraception has no significant effect on the decrease of endometrial thickness and on embryo’s attachment .

Molecular Mechanism

The exact mechanism of action for Ulipristal acetate is still debated. Evidence suggests that it functions by inhibiting ovulation . It binds to human progesterone receptors and prevents natural, endogenous progesterone from occupying such receptors . This inhibition of progesterone activity prevents ovulation but does not affect fertilization or implantation .

Metabolic Pathways

Ulipristal acetate is extensively metabolized. The major metabolic pathway is oxidative demethylation, most likely via cytochrome P450 isoenzyme3A4 .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse de l'acétate d'ulipristal implique plusieurs étapes, en partant du 3-méthoxyl-19-norprégn-1,3,5(10),17(20)-tétraène . Le processus comprend des réactions d'addition, d'oxydation, de réduction, d'hydrolyse et des réactions d'addition-élimination . Des intermédiaires clés sont formés par des réactions avec du méthyllithium ou du réactif de Grignard méthylique . Le produit final est obtenu par condensation d'éthylène glycol, époxydation par l'acide m-chloroperoxybenzoïque, addition de Grignard, hydrolyse acide et acétylation .

Méthodes de production industrielle : La production industrielle de l'this compound se concentre sur l'optimisation du rendement et de la pureté. Le processus implique le contrôle des conditions réactionnelles telles que la température, l'acidité et le temps de réaction afin de maximiser la production des intermédiaires souhaités et de minimiser les réactions secondaires . L'utilisation de groupes protecteurs et de solvants spécifiques comme le dichlorométhane et l'éthanol est courante dans les milieux industriels .

Analyse Des Réactions Chimiques

Types de réactions : L'acétate d'ulipristal subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution .

Réactifs et conditions communs :

Oxydation : Utilise des réactifs comme le peroxyde d'hydrogène et l'acide méta-chloroperbenzoïque.

Réduction : Implique des réactifs tels que le borohydrure de sodium.

Substitution : Utilise souvent du méthyllithium ou du réactif de Grignard méthylique.

Principaux produits : Les principaux produits formés à partir de ces réactions comprennent divers intermédiaires qui sont ensuite traités pour produire de l'this compound .

4. Applications de la Recherche Scientifique

L'this compound a un large éventail d'applications dans la recherche scientifique :

Biologie : Investigué pour ses effets sur l'ovulation et les changements de l'endomètre.

Médecine : Principalement utilisé pour la contraception d'urgence et le traitement des fibromes utérins.

5. Mécanisme d'Action

L'this compound fonctionne en se liant au récepteur de la progestérone, où il agit à la fois comme un antagoniste et un agoniste partiel . Cette liaison empêche les effets de la progestérone, inhibant ainsi l'ovulation et modifiant l'endomètre pour empêcher l'implantation de l'embryon . Le composé se lie également au récepteur des glucocorticoïdes, bien qu'avec une activité inférieure à celle de la mifépristone .

Composés Similaires :

Mifépristone : Un autre antagoniste du récepteur de la progestérone avec une activité glucocorticoïde plus élevée.

Levonorgestrel : Une progestine utilisée pour la contraception d'urgence mais avec un mécanisme d'action différent.

Unicité : L'this compound est unique en raison de sa double activité à la fois comme un antagoniste et un agoniste partiel au niveau du récepteur de la progestérone . Cette double activité lui permet d'être efficace à la fois en contraception d'urgence et en traitement des fibromes utérins .

Comparaison Avec Des Composés Similaires

Mifepristone: Another progesterone receptor antagonist with higher glucocorticoid activity.

Levonorgestrel: A progestin used for emergency contraception but with a different mechanism of action.

Uniqueness: Ulipristal acetate is unique due to its dual activity as both an antagonist and partial agonist at the progesterone receptor . This dual activity allows it to be effective in both emergency contraception and the treatment of uterine fibroids .

Propriétés

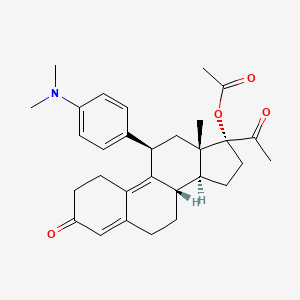

IUPAC Name |

[(8S,11R,13S,14S,17R)-17-acetyl-11-[4-(dimethylamino)phenyl]-13-methyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H37NO4/c1-18(32)30(35-19(2)33)15-14-27-25-12-8-21-16-23(34)11-13-24(21)28(25)26(17-29(27,30)3)20-6-9-22(10-7-20)31(4)5/h6-7,9-10,16,25-27H,8,11-15,17H2,1-5H3/t25-,26+,27-,29-,30-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOLLAFOLCSJHRE-ZHAKMVSLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1(CCC2C1(CC(C3=C4CCC(=O)C=C4CCC23)C5=CC=C(C=C5)N(C)C)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H](C3=C4CCC(=O)C=C4CC[C@@H]23)C5=CC=C(C=C5)N(C)C)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H37NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30155294 | |

| Record name | Ulipristal acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30155294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

475.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126784-99-4 | |

| Record name | Ulipristal acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=126784-99-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ulipristal acetate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126784994 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ulipristal acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30155294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (8S, 11S, 13S, 14R, 17R)-17-acetoxy-11-[4-(dimethylamino)phenyl]-19-norpregna-4,9-diene-3,20-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ULIPRISTAL ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YF7V70N02B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.